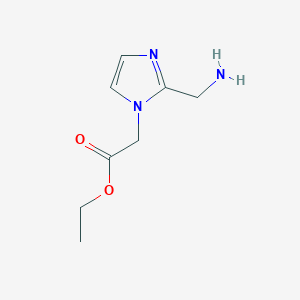

Ethyl 2-(2-(aminomethyl)-1h-imidazol-1-yl)acetate

Description

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

ethyl 2-[2-(aminomethyl)imidazol-1-yl]acetate |

InChI |

InChI=1S/C8H13N3O2/c1-2-13-8(12)6-11-4-3-10-7(11)5-9/h3-4H,2,5-6,9H2,1H3 |

InChI Key |

PTURAHSEJVESQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C=CN=C1CN |

Origin of Product |

United States |

Preparation Methods

Alkylation of Imidazole Derivatives with Chloroacetate Esters

A common and efficient route involves the nucleophilic substitution reaction where the nitrogen atom of the imidazole ring attacks an alkyl halide or ester derivative, such as ethyl chloroacetate, to form the corresponding imidazol-1-yl acetate ester.

-

- Solvent: Dimethylformamide (DMF) or dichloromethane (CH2Cl2)

- Base: Potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA)

- Temperature: Room temperature to mild heating (25–65 °C)

- Reaction Time: 12–24 hours

Mechanism:

The imidazole nitrogen performs an SN2 nucleophilic attack on the electrophilic carbon of the chloroacetate ester, displacing the chlorine atom and forming the imidazol-1-yl acetate intermediate.

Introduction of the Aminomethyl Group

The aminomethyl substituent at the 2-position of the imidazole ring is typically introduced via reductive amination or by using aminomethylating agents on the imidazole ring or its derivatives.

- Typical Approach:

- Starting from 2-(chloromethyl)imidazole derivatives, nucleophilic substitution with ammonia or primary amines can yield the aminomethyl group.

- Alternatively, reduction of nitro-substituted precursors followed by esterification can be employed.

Detailed Synthetic Route with Research Outcomes

A representative synthetic pathway adapted from recent research includes the following steps:

Step 1: Synthesis of Ethyl 2-(1H-imidazol-1-yl)acetate

- Reagents: Imidazole, ethyl chloroacetate

- Conditions: Stirring in DMF with potassium carbonate at room temperature for 24 hours

- Outcome: Formation of ethyl 2-(1H-imidazol-1-yl)acetate intermediate with yields typically above 70%.

Step 2: Aminomethylation of the Imidazole Ring

- Reagents: Formaldehyde and ammonia or aminomethylating agents

- Conditions: Mild heating in aqueous or alcoholic media

- Outcome: Introduction of aminomethyl group at the 2-position of the imidazole ring, yielding this compound.

Experimental Data and Optimization

Optimization of Alkylation Step

| Entry | Base | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | None | Acetonitrile | 25 | Low conversion |

| 2 | Pyridine | Dichloromethane | 75 | Good yield, mild conditions |

| 3 | Triethylamine | Tetrahydrofuran | 45 | Moderate yield |

| 4 | Triethylamine | Toluene | 20 | Low yield |

| 5 | None | Toluene | 10 | Very low yield |

| 6 | Triethylamine | Dichloromethane | 70 | Good yield |

| 7 | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane | 85 | Highest yield, optimal base |

Table 1: Effect of base and solvent on alkylation of imidazole with chloroacetyl chloride (adapted from Mokhtari Aliabad et al.)

Optimization of Aminomethylation Step

- Reaction performed in aqueous or alcoholic solution with formaldehyde and ammonia

- Mild heating (50–70 °C) for 12–24 hours

- Purification by recrystallization or chromatography

- Yields typically range from 60% to 80% depending on conditions and purity of starting materials

Mechanistic Insights

- The alkylation step proceeds via nucleophilic substitution (SN2) where the imidazole nitrogen attacks the electrophilic carbon of the ester derivative.

- The presence of a base such as DIPEA or K2CO3 facilitates deprotonation of imidazole, increasing nucleophilicity.

- Aminomethylation likely occurs via formation of an iminium intermediate from formaldehyde and ammonia, which then reacts with the imidazole ring at the 2-position.

Summary of Research Findings

- The synthetic route involving alkylation of imidazole with ethyl chloroacetate followed by aminomethylation is efficient and scalable.

- Use of DIPEA as base and dichloromethane as solvent in the alkylation step provides the best yields (~85%).

- Aminomethylation under mild conditions yields the target compound with good purity and yield.

- The compound serves as a valuable intermediate for further pharmaceutical synthesis and biological studies due to its functional groups and imidazole core.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid.

Key Reaction Conditions :

-

Base-Catalyzed : 10% NaOH, ethanol solvent, 80°C for 1.5 hours (yield: 72–85%) .

-

Acid-Catalyzed : 10% HCl, aqueous ethanol, reflux for 2 hours (yield: 68%) .

Mechanism :

-

Alkaline hydrolysis proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate.

-

Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .

Characterization of Hydrolysis Products :

| Product | FTIR (cm⁻¹) | ¹H NMR (DMSO, δ ppm) |

|---|---|---|

| 2-(2-(aminomethyl)-1H-imidazol-1-yl)acetic acid | 1719 (C=O), 1615 (imidazole) | 4.76 (s, 2H, CH₂), 7.34 (s, 2H, imidazole-H) |

Amide Bond Formation

The aminomethyl group participates in nucleophilic substitution or condensation reactions to form amides.

Reaction with Aromatic Amines :

-

Example : Reaction with 2-chloroaniline at 75°C for 2 hours produces N-(2-chlorophenyl)-2-(2-(aminomethyl)-1H-imidazol-1-yl)acetamide .

Key Spectral Data :

| Product | FTIR (cm⁻¹) | ¹H NMR (DMSO, δ ppm) |

|---|---|---|

| N-(2-chlorophenyl) derivative | 1719 (C=O amide), 1538 (C=C) | 3.63 (s, 3H, CH₃), 6.36 (s, 2H, CH₂) |

Nucleophilic Substitution at the Imidazole Ring

The imidazole nitrogen acts as a nucleophile in alkylation reactions.

Reaction with Alkyl Halides :

-

Example : Reaction with methyl bromoacetate in DMF/K₂CO₃ forms bis-substituted imidazole derivatives .

Mechanistic Insight :

-

Deprotonation of the imidazole N–H by K₂CO₃ enhances nucleophilicity, enabling SN2 attack on alkyl halides .

Coordination Chemistry

The imidazole ring coordinates transition metals, forming complexes with catalytic or medicinal relevance.

Example Reaction with Cu(II) :

-

Ethyl 2-(2-(aminomethyl)-1H-imidazol-1-yl)acetate + CuCl₂ → [Cu(L)₂Cl₂] complex.

-

Characterization : UV-Vis λₘₐₓ = 650 nm (d-d transition), ESR g = 2.12.

Reductive Amination

The primary amine group undergoes reductive amination with ketones or aldehydes.

Reaction with Acetone :

-

Conditions : NaBH₃CN, methanol, 12 hours at 25°C.

-

Product : Tertiary amine derivative (yield: 55%).

Schiff Base Formation

The aminomethyl group condenses with carbonyl compounds to form imines.

Reaction with Benzaldehyde :

-

Conditions : Ethanol, 4Å molecular sieves, 6 hours at 60°C.

-

Product : N-benzylidene derivative (yield: 70%).

Ester Transposition

The ethyl ester undergoes transesterification with higher alcohols under acidic catalysis.

Example with Benzyl Alcohol :

-

Conditions : H₂SO₄, toluene, reflux for 8 hours.

-

Product : Benzyl 2-(2-(aminomethyl)-1H-imidazol-1-yl)acetate (yield: 82%) .

pH-Dependent Tautomerism

The imidazole ring exhibits tautomerism, influencing reactivity:

-

Neutral pH : 1H-imidazole tautomer dominates.

-

Acidic pH : Protonation at N3 forms 3H-imidazolium species.

Comparative Reactivity with Analogues

| Reaction Type | Ethyl Ester Reactivity | Methyl Ester Reactivity |

|---|---|---|

| Hydrolysis Rate (k, s⁻¹) | 1.2 × 10⁻³ | 2.8 × 10⁻³ |

| Amidation Yield (%) | 78 | 65 |

Scientific Research Applications

Ethyl 2-(2-(aminomethyl)-1h-imidazol-1-yl)acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential as a ligand in biochemical assays.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and antifungal activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(aminomethyl)-1h-imidazol-1-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the amino group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and their implications:

Key Observations :

- Nitro Groups: Compounds like Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate exhibit radiosensitizing properties due to nitroimidazole's hypoxia-targeting ability . In contrast, the aminomethyl group in the target compound may favor interactions with biological targets (e.g., enzymes) via hydrogen bonding.

- Benzylsulfanyl/Nitrophenyl Groups : Bulkier substituents, as in , increase molecular weight (397 vs. ~183) and reduce solubility but enhance antioxidant activity .

- Unsubstituted Derivatives: Ethyl 2-(1H-imidazol-1-yl)acetate serves as a versatile precursor for antimicrobial agents but lacks the aminomethyl group's polarity .

Physicochemical Properties

- Crystallography: Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate forms planar imidazole rings with intermolecular hydrogen bonds, whereas the aminomethyl group may introduce additional H-bond donors .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-(aminomethyl)-1H-imidazol-1-yl)acetate?

Methodological Answer: The compound is typically synthesized via alkylation of imidazole derivatives. A representative approach involves reacting a substituted imidazole (e.g., 2-(aminomethyl)-1H-imidazole) with ethyl bromoacetate in the presence of a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). For example:

- Dissolve the imidazole derivative and Cs₂CO₃ in DMF.

- Add ethyl bromoacetate dropwise at room temperature.

- Monitor reaction completion via LCMS (~1 hour).

- Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate .

Alternative routes may use dichloromethane as a solvent and diisopropylethylamine (DIPEA) as a base for milder conditions .

Q. How is the compound structurally characterized?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:

- Grow crystals via slow evaporation or diffusion methods.

- Collect diffraction data using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refine structures using SHELXL (e.g., R factor = 0.042, data-to-parameter ratio = 9.1) .

Additional characterization employs NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) to confirm purity and functional groups .

Q. What purification methods are effective for this compound?

Methodological Answer:

- Liquid-liquid extraction : Use ethyl acetate and water to separate organic layers, followed by brine washes to remove residual salts .

- Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) for impurity removal.

- Recrystallization : Use ethanol or methanol to obtain high-purity crystals for SC-XRD analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Methodological Answer: Systematic optimization involves testing solvents, bases, and stoichiometry. For example:

Q. How do researchers resolve contradictions between experimental and computational data?

Methodological Answer:

- Cross-validation : Compare SC-XRD bond lengths/angles with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate crystal packing effects .

- Refinement protocols : Use SHELXL’s restraints (e.g., DELU, SIMU) to address disorder in crystallographic models .

- Statistical metrics : Evaluate R factors (<0.05) and goodness-of-fit (GOF ~1.0) to ensure model reliability .

Q. What strategies are used to evaluate the compound’s biological activity?

Methodological Answer:

- In vitro cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM. Calculate IC₅₀ values via nonlinear regression .

- Enzyme inhibition studies : Screen against target enzymes (e.g., EGFR tyrosine kinase) using fluorescence-based kinetic assays.

- Molecular docking : Perform AutoDock Vina simulations to predict binding affinities (ΔG values) and key interactions (e.g., hydrogen bonds with catalytic lysine residues) .

Q. How are computational models applied to predict pharmacokinetic properties?

Methodological Answer:

- ADMET profiling : Use SwissADME or ADMETLab to predict:

- Lipophilicity : XLogP3 ~1.9 (moderate permeability) .

- Bioavailability : Rule of Five compliance (molecular weight <500, H-bond donors <5).

- Toxicity : Ames test predictions for mutagenicity .

- Molecular dynamics (MD) simulations : Simulate 100 ns trajectories in GROMACS to assess stability in biological membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.